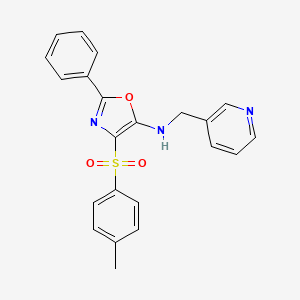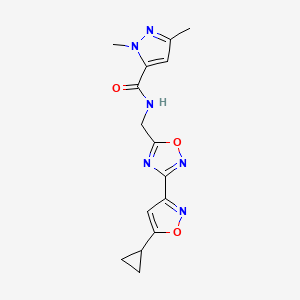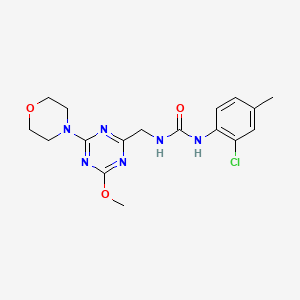
Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C14H17N5O6S and its molecular weight is 383.38. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound under investigation has been involved in the synthesis and evaluation of various derivatives with potential biological activities. For instance, research by George et al. (2010) focused on synthesizing a series of derivatives starting from ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which was then converted through several steps to yield compounds with antioxidant activity. This demonstrates the compound's utility as a precursor in the synthesis of potentially biologically active molecules (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010).
Antimicrobial and Antitumor Activities
Further studies by Gasparyan et al. (2016) revealed that derivatives synthesized from reactions involving the compound showed low antibacterial and antitumor activities, indicating its relevance in developing new therapeutic agents. This illustrates the compound's role in the synthesis of new chemicals with potential medicinal properties (S. Gasparyan, M. V. Alexanyan, G. Arutyunyan, A. Martirosyan, R. V. Paronikyan, & H. M. Stepanyan, 2016).
Enzyme Inhibition and Cytotoxicity
Recent research has focused on the synthesis of bi-heterocycles that exhibited enzyme inhibition and cytotoxic behavior. A study by Abbasi et al. (2020) synthesized S-substituted acetamides derivatives, showing significant anti-diabetic potential through enzyme inhibition, indicating the chemical's utility in creating novel therapeutic agents for diabetes (Muhammad Athar Abbasi, M. Ramzan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Lodhi, Farmanullah Khan, & B. Mirza, 2020).
Organic Synthesis and Molecular Structure
The versatility of the compound extends to its use in organic synthesis and molecular structure studies. For instance, the synthesis of azilsartan methyl ester ethyl acetate hemisolvate from a precursor involving the compound showcases its application in producing complex molecules with specific therapeutic uses (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, & Xiao-qiang Sun, 2015).
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[5-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O6S/c1-3-24-11(21)5-15-9(20)6-26-14-19-18-10(25-14)4-8-7(2)16-13(23)17-12(8)22/h3-6H2,1-2H3,(H,15,20)(H2,16,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERCBRHEQNCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(O1)CC2=C(NC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)
![4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2803104.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2803106.png)
![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)
![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)



![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2803115.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)
![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)

